N-[2-(thiophen-2-ylmethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[2-(thiophen-2-ylmethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide” is a chemical compound with the molecular formula C15H16N2O5S2 and a molecular weight of 368.42. It is a thiophene-based compound . Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The synthesis of thiophene derivatives often involves condensation reactions, including the Gewald reaction, the Paal–Knorr reaction, the Fiesselmann synthesis, and the Hinsberg synthesis . A series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .Molecular Structure Analysis
The molecular structure of “N-[2-(thiophen-2-ylmethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide” consists of a thiophene ring, a benzodioxole ring, and a carboxamide group. Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Scientific Research Applications
Fungicidal Activity
Based on the modification of natural products and the active substructure splicing method, a series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized . The in vivo bioassay results of all the compounds against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) in a greenhouse indicated that some compounds exhibited excellent fungicidal activities .
Structural Optimization
N-(thiophen-2-yl) nicotinamide derivatives are significant lead compounds that can be used for further structural optimization . This suggests that the compound could be used as a starting point for the development of new compounds with improved properties.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests that the compound could potentially be used in the development of new organic semiconductors.
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are utilized in the fabrication of organic field-effect transistors (OFETs) . This indicates that the compound could potentially be used in the development of new OFETs.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that the compound could potentially be used in the development of new OLEDs.
Corrosion Inhibitors
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that the compound could potentially be used as a corrosion inhibitor.
properties
IUPAC Name |
N-[2-(thiophen-2-ylmethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S2/c18-15(11-3-4-13-14(8-11)22-10-21-13)16-5-7-24(19,20)17-9-12-2-1-6-23-12/h1-4,6,8,17H,5,7,9-10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRJOCOVEKQVMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCS(=O)(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(thiophen-2-ylmethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.